molecular formula C18H16N2O7 B11640437 Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate

Cat. No.: B11640437
M. Wt: 372.3 g/mol
InChI Key: XZRGUHIHGOBYTH-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate is an organic compound with the molecular formula C18H16N2O7 It is a derivative of terephthalic acid and contains both nitro and amido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate typically involves the following steps:

    Nitration: The starting material, 4-methylbenzoic acid, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-methyl-3-nitrobenzoic acid.

    Amidation: The 4-methyl-3-nitrobenzoic acid is then reacted with terephthalic acid in the presence of a dehydrating agent such as thionyl chloride to form the amide bond, resulting in 2-(4-methyl-3-nitrobenzamido)terephthalic acid.

    Esterification: Finally, the 2-(4-methyl-3-nitrobenzamido)terephthalic acid is esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.

    Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.

    Substitution: Amines or alcohols, base catalyst (e.g., sodium hydroxide).

    Hydrolysis: Hydrochloric acid or sodium hydroxide, water.

Major Products:

    Reduction: 2-(4-methyl-3-aminobenzamido)terephthalate.

    Substitution: Corresponding amides or esters.

    Hydrolysis: 2-(4-methyl-3-nitrobenzamido)terephthalic acid.

Scientific Research Applications

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro and amido functionalities.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The amido group can form hydrogen bonds with target proteins, influencing their activity and function.

Comparison with Similar Compounds

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate can be compared with other similar compounds such as:

    Dimethyl 2-(3-nitrobenzamido)terephthalate: Lacks the methyl group on the benzene ring, resulting in different chemical properties and reactivity.

    Dimethyl 2-(4-methyl-3-aminobenzamido)terephthalate: Contains an amino group instead of a nitro group, leading to different biological activities and applications.

    Dimethyl 2-(4-methyl-3-nitrobenzamido)isophthalate:

The uniqueness of this compound lies in its specific combination of functional groups and their positions on the aromatic ring, which confer distinct chemical and biological properties.

Biological Activity

Dimethyl 2-(4-methyl-3-nitrobenzamido)terephthalate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including antibacterial, anti-inflammatory, and other relevant activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound is derived from terephthalic acid and features a nitro-substituted aromatic amide group. Its chemical formula is C13H14N2O4C_{13}H_{14}N_{2}O_{4}. The presence of the nitro group is crucial as it can influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings are summarized in the following table:

Activity Description Reference
Antibacterial Exhibits significant inhibitory activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Anti-inflammatory Demonstrated potential for reducing inflammation markers in vitro.
Cytotoxicity Evaluated for cytotoxic effects on cancer cell lines, showing selective toxicity.

Antibacterial Activity

Research indicates that this compound has notable antibacterial properties. In vitro studies have shown that it effectively inhibits the growth of several bacterial strains:

  • Gram-positive bacteria: Significant activity against Staphylococcus aureus and Enterococcus faecalis.
  • Gram-negative bacteria: Effective against Escherichia coli and Pseudomonas aeruginosa.

These findings suggest that the compound could serve as a potential candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Properties

In addition to its antibacterial activity, this compound has been explored for its anti-inflammatory effects. Studies have indicated that it may reduce levels of pro-inflammatory cytokines in cell cultures, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Case Studies and Research Findings

Several case studies have evaluated the biological activity of this compound in different contexts:

  • Antibacterial Efficacy Study:
    • A study conducted on various bacterial strains demonstrated that this compound showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative treatment option for bacterial infections.
  • Cytotoxicity Assessment:
    • In experiments involving human cancer cell lines, the compound exhibited selective cytotoxicity, sparing normal cells while effectively inhibiting tumor cell proliferation. This selectivity is crucial for therapeutic applications where minimizing damage to healthy tissues is essential.
  • Inflammation Model:
    • In vivo models of inflammation showed that administration of the compound significantly reduced edema and inflammatory markers compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions.

Properties

Molecular Formula

C18H16N2O7

Molecular Weight

372.3 g/mol

IUPAC Name

dimethyl 2-[(4-methyl-3-nitrobenzoyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C18H16N2O7/c1-10-4-5-11(9-15(10)20(24)25)16(21)19-14-8-12(17(22)26-2)6-7-13(14)18(23)27-3/h4-9H,1-3H3,(H,19,21)

InChI Key

XZRGUHIHGOBYTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)[N+](=O)[O-]

Origin of Product

United States

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